molecular formula C16H17F3N4O B2714899 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1797811-54-1

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2714899
CAS RN: 1797811-54-1
M. Wt: 338.334
InChI Key: VBQGUHRIIDDBQA-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H17F3N4O and its molecular weight is 338.334. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformations

Synthesis Techniques and Derivatives : Research has explored the synthesis of various pyrimidine, pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, and triazine derivatives incorporating the N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide moiety or related structures. These derivatives have shown moderate effects against some bacterial and fungal species, indicating their potential in developing antimicrobial agents (Abdel‐Aziz et al., 2008).

Chemical Properties and Reactions : The compound and its derivatives have been involved in studies detailing chemical properties and reactions, including ring transformations with nucleophiles, showcasing the versatility of pyrimidinyl compounds in synthesizing heterocyclic compounds with potential biological activities (Geerts & Plas, 1978).

Biological Applications

Histone Deacetylase Inhibition : One derivative, MGCD0103, is a selective inhibitor of histone deacetylases 1-3 and 11, showing significant antitumor activity and potential as an anticancer drug. Its synthesis and biological evaluation underscore the therapeutic applications of compounds with the this compound structure or similar (Zhou et al., 2008).

Analytical Applications : Nonaqueous capillary electrophoresis has been developed for separating imatinib mesylate and related substances, including derivatives of this compound, demonstrating the compound's role in analytical chemistry for quality control and pharmaceutical analysis (Ye et al., 2012).

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also influence a variety of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to exhibit improved druglikeness and adme-tox properties , suggesting that this compound may also possess favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may also produce a range of molecular and cellular effects.

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c1-10-7-14(23(2)3)22-13(21-10)9-20-15(24)11-5-4-6-12(8-11)16(17,18)19/h4-8H,9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQGUHRIIDDBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.